molecular formula C10H18O2 B8704835 methyl 2,2,5-trimethylhex-4-enoate CAS No. 66478-19-1

methyl 2,2,5-trimethylhex-4-enoate

Cat. No.: B8704835
CAS No.: 66478-19-1
M. Wt: 170.25 g/mol
InChI Key: UKYRRLFLRTXZEV-UHFFFAOYSA-N
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Description

methyl 2,2,5-trimethylhex-4-enoate is an organic compound with the molecular formula C10H18O2. It is a derivative of hexenoic acid, characterized by the presence of a double bond and methyl groups. This compound is used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,2,5-trimethylhex-4-enoate typically involves the esterification of 4-Hexenoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:

4-Hexenoic acid+MethanolAcid Catalyst4-Hexenoic acid, 2,2,5-trimethyl-, methyl ester+Water\text{4-Hexenoic acid} + \text{Methanol} \xrightarrow{\text{Acid Catalyst}} \text{this compound} + \text{Water} 4-Hexenoic acid+MethanolAcid Catalyst​4-Hexenoic acid, 2,2,5-trimethyl-, methyl ester+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of strong acid catalysts like sulfuric acid or p-toluenesulfonic acid is common. The reaction mixture is typically heated to around 60-70°C and maintained for several hours to ensure complete esterification.

Chemical Reactions Analysis

Types of Reactions

methyl 2,2,5-trimethylhex-4-enoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed back to the corresponding carboxylic acid and methanol in the presence of an acid or base.

    Oxidation: The double bond in the compound can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Oxidation: Oxidizing agents like potassium permanganate or osmium tetroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: 4-Hexenoic acid and methanol.

    Oxidation: Epoxides or diols.

    Reduction: Alcohol derivatives.

Scientific Research Applications

methyl 2,2,5-trimethylhex-4-enoate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.

    Industry: Utilized in the manufacture of fragrances, flavors, and as a plasticizer in polymer production.

Mechanism of Action

The mechanism of action of methyl 2,2,5-trimethylhex-4-enoate involves its interaction with various molecular targets. The ester group can undergo hydrolysis to release the active carboxylic acid, which can then interact with enzymes or receptors. The double bond in the compound allows for additional chemical modifications, enhancing its reactivity and potential biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Hexenoic acid, methyl ester
  • 2,2,5-Trimethyl-4-hexenoic acid
  • Methyl 4-hexenoate

Uniqueness

methyl 2,2,5-trimethylhex-4-enoate is unique due to the presence of both the ester and double bond functionalities, along with the trimethyl substitution

Properties

CAS No.

66478-19-1

Molecular Formula

C10H18O2

Molecular Weight

170.25 g/mol

IUPAC Name

methyl 2,2,5-trimethylhex-4-enoate

InChI

InChI=1S/C10H18O2/c1-8(2)6-7-10(3,4)9(11)12-5/h6H,7H2,1-5H3

InChI Key

UKYRRLFLRTXZEV-UHFFFAOYSA-N

Canonical SMILES

CC(=CCC(C)(C)C(=O)OC)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

300 g. of a 10% solution of lithium diisopropylamide in hexane was introduced into 90 ml. of absolute tetrahydrofuran, cooled to 0°, and combined dropwise under agitation with a solution of 28 g. of isobutyric acid methyl ester in 150 ml. of absolute tetrahydrofuran. The reaction solution was stirred for one hour at 0°, then cooled to -40° and subsequently added to a solution of 58 g. of 4-bromo-2-methyl-2-butene (dimethylallyl bromide) in 60 ml. of absolute dimethyl sulfoxide, maintained at -20°. While allowing the temperature of the solution to rise to room temperature, the solution was stirred for 6 hours and then combined with saturated sodium chloride solution. The organic phase was separated, the aqueous phase was extracted five times with respectively 200 ml. of a 1/1 mixture of ether and hexane. The combined organic phases were washed neutral with 0.5 N hydrochloric acid and saturated sodium chloride solution, dried over magnesium sulfate, and concentrated on a forced circulation evaporator. The residue was distilled under vacuum, thus obtaining 20.7 g. of the title compound, b.p. (13 mm.) 74°.
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